methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . This method can be adapted to introduce various substituents on the thiazole and tetrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of eco-friendly solvents, moderate temperatures, and non-toxic reagents to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazol-5-amine: Shares the tetrazole moiety but lacks the thiazole ring.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Similar structure but different substitution pattern.
Di(1H-tetrazol-5-yl)methanone oxime: Contains multiple tetrazole rings.
Uniqueness
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxylate group, and a tetrazole moiety, contributing to its unique reactivity and interaction with biological targets. The structural formula is as follows:
Structural Components
- Thiazole Ring : Known for its role in antimicrobial and anticancer activities.
- Tetrazole Moiety : Enhances solubility and bioavailability, often associated with enzyme inhibition.
- Carboxylate Group : Imparts acidic properties that can influence the compound's interaction with biological systems.
Biological Activities
Preliminary studies indicate that this compound may exhibit several key biological activities:
- Antimicrobial Activity : The thiazole ring is known for its broad-spectrum antimicrobial properties.
- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
- Enzyme Inhibition : The tetrazole component suggests potential as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer and inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of thiazole derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range. The mechanism was linked to the induction of multipolar mitotic spindles, leading to aberrant cell division and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives containing the thiazole structure were tested for antimicrobial activity against various bacterial strains. Results indicated that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria .
Case Study 3: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the potential of tetrazole-containing compounds to inhibit key metabolic enzymes involved in cancer progression. This compound was shown to effectively inhibit specific enzymes linked to tumor growth .
Properties
Molecular Formula |
C14H12N6O3S |
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Molecular Weight |
344.35 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N6O3S/c1-8-11(13(22)23-2)16-14(24-8)17-12(21)9-5-3-4-6-10(9)20-7-15-18-19-20/h3-7H,1-2H3,(H,16,17,21) |
InChI Key |
OYVMESSJGFXJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2N3C=NN=N3)C(=O)OC |
Origin of Product |
United States |
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